Propane-1,2-diol, monoformate
CAS No.: 64202-75-1
Cat. No.: VC16958793
Molecular Formula: C4H8O3
Molecular Weight: 104.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64202-75-1 |
|---|---|
| Molecular Formula | C4H8O3 |
| Molecular Weight | 104.10 g/mol |
| IUPAC Name | 2-hydroxypropyl formate |
| Standard InChI | InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3 |
| Standard InChI Key | CRMUFGZQBODVGS-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC=O)O |
Introduction
Structural and Molecular Characteristics
Propane-1,2-diol, monoformate is characterized by a hydroxyl group at the C2 position and a formate ester at the C1 position of the propane backbone. The compound exists as two positional isomers: 1,2-propanediol-1-formate and 1,2-propanediol-2-formate, differentiated by the ester’s placement . The 2D structure features a planar ester group adjacent to a chiral center, contributing to its reactivity in hydrolysis and oxidation reactions .
Molecular Geometry and Stability
The molecule’s stability is influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the ester carbonyl oxygen. Computational models predict a bond angle of at the ester oxygen, with dihedral angles favoring a staggered conformation to minimize steric hindrance . The 3D conformer exhibits rotational flexibility around the C1–O bond, enabling interactions with polar solvents and catalytic surfaces .
Synthesis and Production Pathways
Esterification of Propylene Glycol
The primary synthesis route involves acid-catalyzed esterification of 1,2-propanediol with formic acid:
This reaction proceeds under mild conditions (25–60°C) with sulfuric acid as a catalyst, yielding a mixture of mono- and diformate esters . Selectivity for the monoformate is achieved by limiting formic acid stoichiometry to a 1:1 molar ratio .
Catalytic Hydroformylation of Allyl Alcohol
An alternative route involves hydroformylation of allyl alcohol using rhodium catalysts with diphosphine ligands (bite angle ≤90°) . This method produces 2-methyl-3-hydroxypropanal, which undergoes hydrogenation to yield propane-1,2-diol derivatives. While primarily used for 2-methyl-propane-1,3-diol synthesis , side reactions can generate formate esters under oxidative conditions.
Role in Polymer Degradation
Propane-1,2-diol, monoformate is a key VOC emitted during thermo-oxidative degradation of polyurethane (PUR) soft foams. At 120°C, the polyether soft segments undergo hydroperoxide formation, leading to chain scission and release of formate esters .
Degradation Mechanism
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Initiation: Thermal cleavage of urethane bonds generates free radicals.
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Propagation: Radicals abstract hydrogen from polyether chains, forming hydroperoxides.
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Termination: Hydroperoxide decomposition yields carboxylic acids, formates, and aldehydes .
Quantitative analysis via thermodesorption–gas chromatography–mass spectrometry (TD-GC-MS) reveals emission rates of 37 ± 1 μg/g for 1,2-propanediol-1-formate and 20 ± 1 μg/g for the 2-formate isomer in degraded PUR foams .
Analytical Detection and Quantification
TD-GC-MS Parameters
| Parameter | Value |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm) |
| Oven Program | 40°C (2 min) → 10°C/min → 280°C |
| Ionization Mode | Electron Impact (70 eV) |
| Quantification Ion (m/z) | 45 (base peak) |
The monoformate isomers elute at 13.0 min (1-formate) and 14.2 min (2-formate), with detection limits of 0.5 μg/g . External calibration using authentic standards ensures accuracy within ±10% .
Future Research Directions
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Catalytic Recycling: Developing heterogeneous catalysts to convert degradation-derived formates into value-added products (e.g., methanol, propylene glycol).
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Environmental Impact: Assessing atmospheric lifetimes and ozonation byproducts of emitted formates.
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Synthetic Optimization: Enhancing monoformate selectivity in esterification via membrane reactors or enzymatic catalysis.
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